rosavin

Description

Properties

Molecular Formula |

C20H28O10 |

|---|---|

Molecular Weight |

428.4 g/mol |

IUPAC Name |

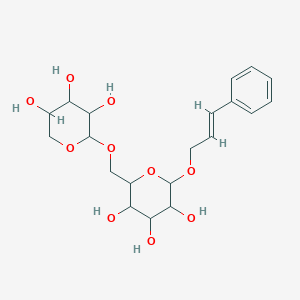

2-[(E)-3-phenylprop-2-enoxy]-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol |

InChI |

InChI=1S/C20H28O10/c21-12-9-28-19(17(25)14(12)22)29-10-13-15(23)16(24)18(26)20(30-13)27-8-4-7-11-5-2-1-3-6-11/h1-7,12-26H,8-10H2/b7-4+ |

InChI Key |

RINHYCZCUGCZAJ-QPJJXVBHSA-N |

Isomeric SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC/C=C/C3=CC=CC=C3)O)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC=CC3=CC=CC=C3)O)O)O)O)O)O |

Synonyms |

rosavin |

Origin of Product |

United States |

Preparation Methods

Ethanol-Based Cold Soaking and Alumina Chromatography

The most widely documented method involves ethanol extraction followed by alumina column purification. As detailed in patent CN102603819A, the process includes:

-

Raw Material Preparation : Rhodiola rosea roots are pulverized to 20–60 mesh.

-

Cold Ethanol Extraction : 5–10 volumes of 80–90% ethanol are used for 2–3 cold soaking cycles (4–10 hours each).

-

Ethyl Acetate Partitioning : The concentrated extract is diluted, filtered, and mixed with equal volumes of ethyl acetate to remove non-polar impurities.

-

Polyamide Resin Adsorption : Residual pigments and polyphenols are adsorbed using polyamide resin.

-

Alumina Column Chromatography : Neutral alumina (120–300 mesh) enables gradient elution with ethyl acetate:methanol (20:3 → 7:3), monitored by HPLC.

-

Crystallization : The this compound-rich fraction is dissolved in anhydrous ethanol, mixed with diethyl ether, and crystallized at low temperatures.

Key Parameters :

-

Mesh size of raw material inversely correlates with extraction efficiency.

-

Ethanol concentration >80% maximizes this compound solubility while minimizing polysaccharide co-extraction.

-

Gradient elution with ethyl acetate:methanol (7:3) achieves 98.1–98.5% purity.

Supercritical Fluid Extraction Techniques

Supercritical CO₂ with Water

A 2009 study demonstrated supercritical CO₂ (scCO₂) extraction at 80°C and 300 bar, using water as a co-solvent. This method yielded 4.5% this compound, outperforming conventional solvents:

| Solvent | This compound Yield (%) | Purity (%) |

|---|---|---|

| Methanol | 3.3 | 92.4 |

| Ethanol | 1.2 | 89.7 |

| scCO₂ + H₂O | 4.5 | 94.8 |

Advantages :

Limitations :

Chemical Synthesis Approaches

Glycosylation of Cinnamyl Alcohol

Chemical synthesis routes focus on glycosylating cinnamyl alcohol with protected sugar moieties. A 2021 method achieved 15.92% overall yield via seven steps:

-

Glucose Protection : β-D-pentaacetylglucose is synthesized.

-

Arabinose Activation : 2,3,4-tri-O-acetyl-β-L-arabinopyranosyl bromide is prepared.

-

Coupling Reaction : Cinnamyl alcohol is glycosylated using silver triflate catalysis.

-

Deprotection : Acetyl groups are removed via alkaline hydrolysis.

Comparative Analysis of Synthesis Methods :

| Method | Starting Materials | Steps | Yield (%) | Year |

|---|---|---|---|---|

| Patov et al. | Diisopropylidene-D-glucopyranose | 4 | 12.5 | 2006 |

| Glucose-Based | β-D-pentaacetylglucose | 9 | 25.7 | 2021 |

| Cinnamyl Alcohol | Cinnamyl alcohol, arabinopyranose | 7 | 15.92 | 2021 |

Challenges :

Industrial-Scale Isolation Techniques

Flash Column Chromatography with Ionic Liquids

A 2012 protocol combined microwave-assisted extraction (MAE) using ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) with flash chromatography:

-

MAE : 1:30 solid-liquid ratio, 60°C, 15 minutes.

-

Macroporous Resin Pre-Purification : ADS-17 resin removes 80% impurities.

-

Flash Chromatography : Polyamide and macroporous resin columns in series yield 98.2% purity with 60.6% recovery.

Advantages :

Chemical Reactions Analysis

Types of Reactions

rosavin can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction could yield deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Scientific Research Applications

rosavin has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory conditions.

Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which rosavin exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- rosavin

- This compound derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Q & A

Q. What are the primary molecular mechanisms underlying rosavin’s anti-inflammatory effects?

this compound inhibits pro-inflammatory pathways by targeting the TLR-4/NF-κB/MAPK axis. In LPS-induced acute lung injury (ALI) models, this compound reduces inflammatory cytokines (e.g., TNF-α, IL-6) and oxidative stress by suppressing TLR-4 activation, downstream NF-κB nuclear translocation, and MAPK phosphorylation . Similar mechanisms are observed in sepsis-induced lung injury, where this compound inhibits neutrophil extracellular traps (NETs) formation via MAPK/ERK/p38/JNK pathway modulation .

Q. How does this compound modulate apoptosis and cell cycle progression in cancer models?

In small-cell lung carcinoma (SCLC), this compound induces apoptosis via flow cytometry-confirmed increases in caspase-3/7 activity and promotes G0/G1 cell cycle arrest. Dose-dependent effects (5–50 µM) are observed, with reduced cyclin D1/CDK4 expression halting proliferation . Similar apoptosis induction is reported in osteoclastogenesis and bladder cancer models .

Q. What methodologies are used to isolate and quantify this compound in plant extracts?

Thin-layer chromatography (TLC) and HPLC are standard for this compound isolation. TLC identifies this compound via RF values (e.g., 0.43 under 254 nm), while HPLC quantifies peak areas against reference standards. Infrared (IR) spectroscopy validates structural integrity by matching key peaks (e.g., 3299.6 cm⁻¹ for hydroxyl groups) .

Advanced Research Questions

Q. How can experimental designs optimize dose-response evaluations of this compound’s antitumor effects?

- In vitro protocols : Use CCK-8 assays for viability (24–72 hr exposures) and transwell/wound-healing assays for migration/invasion. Dose ranges (5–100 µM) should account for ceiling effects (e.g., reduced efficacy at 100 µM in SCLC) .

- Statistical rigor : Apply one-way ANOVA with Tukey’s post hoc test for multi-group comparisons. Normalize data to controls (0 µM this compound) .

Q. What strategies resolve contradictions in this compound’s effective concentrations across disease models?

- Model-specific adjustments : ALI studies use lower doses (10–20 mg/kg in mice) compared to cancer models (50 µM in vitro) due to tissue penetration variability .

- Pathway prioritization : Focus on pathway dominance (e.g., MAPK/ERK in cancer vs. TLR-4/NF-κB in inflammation) to tailor dosing .

Q. How can researchers improve this compound’s bioavailability for preclinical testing?

- Formulation innovations : Fast-disintegrating tablets with β-cyclodextrin inclusion enhance solubility. Excipients like hydroxypropyl methylcellulose improve stability .

- Pharmacokinetic studies : Measure plasma half-life and tissue distribution using LC-MS/MS in rodent models .

Q. What methodologies assess this compound’s toxicity and safety in preclinical studies?

- Acute toxicity assays : Administer escalating doses (e.g., 60–360 mg/kg in mice) over 30 days, monitoring liver/kidney function (AST, ALT, BUN) and histopathology .

- Genotoxicity screens : Conduct Ames tests or comet assays to evaluate DNA damage potential .

Data Analysis and Interpretation

Q. How should researchers analyze this compound’s dual role in oxidative stress modulation?

- Dichotomous effects : Low doses (5–20 µM) reduce ROS in RAW264.7 macrophages via Nrf2 activation, while high doses (>50 µM) may induce oxidative stress in cancer cells via mitochondrial disruption .

- Biomarkers : Quantify SOD, GSH, and MDA levels to contextualize antioxidant vs. pro-oxidant outcomes .

Q. What computational tools predict this compound’s target interactions and pathway enrichment?

- Bioinformatics pipelines : Use SwissTargetPrediction for target identification (e.g., 308 targets for this compound) and STRING/KEGG for pathway mapping (e.g., MAPK, PI3K-Akt) .

- Molecular docking : Validate interactions with key proteins (e.g., AKT1, EGFR) using AutoDock Vina .

Research Gaps and Future Directions

What are unresolved questions about this compound’s immunomodulatory effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.